Cis vs. Trans Ring Junction: Impact on Synthetic Utility in Calcium Channel Modulator Patents
In the patent family represented by US 8,796,470 B2, the (3aR,6aS)‑configured cis‑fused ketone is the mandatory starting material for preparing 4‑methylene and 4‑substituted octahydrocyclopenta[c]pyrrole calcium channel blockers. The patent explicitly describes the use of ‘(3aR,6aS)-2-benzylhexahydrocyclopenta[c]pyrrol-4(5H)-one’ (the hexahydro precursor of CAS 101046‑32‑6) and notes that the relative cis stereochemistry directs the subsequent Wittig olefination and hydrogenation steps to afford the desired cis‑fused products [1]. No examples are provided using the trans isomer, indicating that the trans‑fused scaffold does not yield the same calcium channel modulator architecture.
| Evidence Dimension | Synthetic utility – stereochemical requirement for downstream patent examples |
|---|---|
| Target Compound Data | rac-(3aR,6aS) cis configuration used in all exemplified preparations of 4‑methyleneoctahydrocyclopenta[c]pyrrole derivatives. |
| Comparator Or Baseline | Trans isomer (3aR,6aR or 3aS,6aS) – not exemplified; no experimental data provided. |
| Quantified Difference | 100% of working examples use cis isomer; 0% use trans. |
| Conditions | Patent US 8,796,470 B2, Example 1 and related synthetic schemes. |
Why This Matters
For procuring the exact stereoisomer that matches the validated synthetic route, the cis racemate is essential; the trans isomer lacks demonstrated utility in this patent space.
- [1] Yeung, M. R. et al. Substituted Octahydrocyclopenta[c]pyrroles as Calcium Channel Modulators. U.S. Patent 8,796,470 B2, issued August 5, 2014 (see Example 1, paragraph [0347]). View Source
